tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1334416-91-9
VCID: VC11675242
InChI: InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29 g/mol

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate

CAS No.: 1334416-91-9

Cat. No.: VC11675242

Molecular Formula: C11H20F2N2O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate - 1334416-91-9

Specification

CAS No. 1334416-91-9
Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
IUPAC Name tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
Standard InChI InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3
Standard InChI Key YXSZEBBBLBXKAN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate consists of a piperidine ring substituted with two fluorine atoms at the 3-position and a carbamate group at the 4-position. The carbamate moiety is further modified with a tert-butyl (C(CH₃)₃) and a methyl (CH₃) group, resulting in the IUPAC name tert-butyl methyl(3,3-difluoropiperidin-4-yl)carbamate. The presence of fluorine atoms introduces electronegativity and conformational rigidity, which can influence binding interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₀F₂N₂O₂
Molecular Weight278.30 g/mol
Calculated logP (iLOGP)2.1
Topological Polar Surface Area45.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Note: Values are extrapolated from structurally similar carbamates .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate typically involves multi-step routes, starting with the preparation of the difluoropiperidine core. A common approach includes:

  • Ring Formation: Cyclization of a diamine precursor with fluorinating agents to yield 3,3-difluoropiperidine.

  • Carbamate Installation: Reaction with methyl chloroformate or tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP .

  • Methylation: Introduction of the methyl group via alkylating agents like methyl iodide under controlled conditions.

A critical challenge lies in achieving regioselectivity during carbamate formation. Studies on analogous compounds demonstrate that solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield and purity .

Table 2: Reaction Conditions for Carbamate Formation

ReagentSolventTemperatureYield (%)
Boc₂O + DMAPTHF0°C78
Methyl ChloroformateDCM25°C65

Biological Activity and Mechanism

Enzyme and Receptor Interactions

While direct pharmacological data for this compound are scarce, structurally related carbamates exhibit activity against neurological targets. For instance, pyrimidine-4-carboxamide derivatives with tert-butyl groups demonstrate nanomolar inhibition of NAPE-PLD, an enzyme involved in lipid signaling . The difluoropiperidine moiety in such compounds enhances binding affinity by stabilizing interactions with hydrophobic enzyme pockets .

Industrial and Research Applications

Drug Intermediate

This compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its fluorinated structure improves metabolic stability, a desirable trait in preclinical candidates .

Flow Chemistry Integration

Recent advances utilize flow microreactors for scalable synthesis, reducing reaction times from hours to minutes while maintaining >90% purity .

PrecautionAction
Personal ProtectionGloves, goggles, lab coat
Storage2–8°C in inert atmosphere
DisposalIncineration per local regulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator